molecular formula C11H9F3N2O B8387126 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazol-2-one

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No. B8387126
M. Wt: 242.20 g/mol
InChI Key: IOKAZRIIJFVDIO-UHFFFAOYSA-N
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Patent
US09409870B2

Procedure details

A solution of 1-prop-2-yn-1-yl-3-[3-(trifluoromethyl)phenyl]urea (intermediate 1) (11.2 g, 46 mmol) in THF (60 mL) and acetonitrile (120 mL) was added, under a nitrogen atmosphere, to a stirred suspension of sodium hydride (60% dispersion in mineral oil) (4.62 g, 115 mmol) in THF (60 mL) at such a rate that gas evolution was not over-vigorous and the internal temperature remained below 30° C. The mixture was stirred at RT for 2.5 h, a thick precipitate having formed within 1 h. The reaction mixture was cautiously quenched with water (15 mL) and the resulting solution was treated with 1 M hydrochloric acid (150 mL, 150 mmol). The mixture was stirred for 4 hours then allowed to stand for 15 hours. Saturated brine (150 mL) was added and the phases were partitioned. The aqueous phase was extracted with EtOAc (100 mL). The combined organic phase was washed with saturated brine (100 mL), dried (sodium sulfate) and concentrated in vacuo. The residue was triturated with EtOAc (33 mL). The resultant solid was taken into DCM and filtered. The filtrate was concentrated in vacuo to afford the title compound (10.0 g) as a fawn solid.
Name
1-prop-2-yn-1-yl-3-[3-(trifluoromethyl)phenyl]urea
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)=[O:6])[C:2]#[CH:3].[H-].[Na+].Cl>C1COCC1.C(#N)C.[Cl-].[Na+].O>[CH3:3][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:15])([F:16])[F:17])[CH:9]=2)[C:5](=[O:6])[NH:4][CH:1]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
1-prop-2-yn-1-yl-3-[3-(trifluoromethyl)phenyl]urea
Quantity
11.2 g
Type
reactant
Smiles
C(C#C)NC(=O)NC1=CC(=CC=C1)C(F)(F)F
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)NC(=O)NC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
4.62 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Three
Name
brine
Quantity
150 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 30° C
CUSTOM
Type
CUSTOM
Details
a thick precipitate having formed within 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was cautiously quenched with water (15 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
to stand for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the phases were partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc (33 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1=CNC(N1C1=CC(=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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